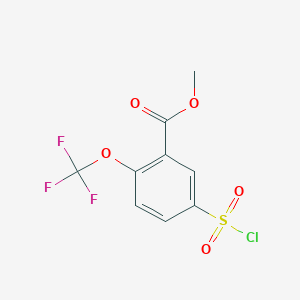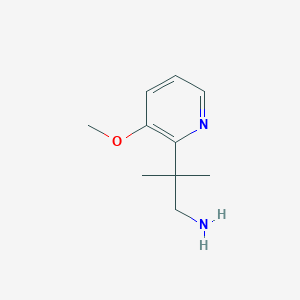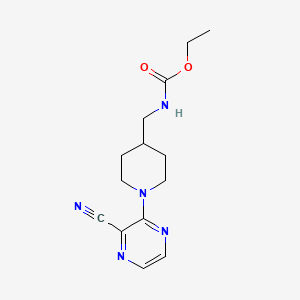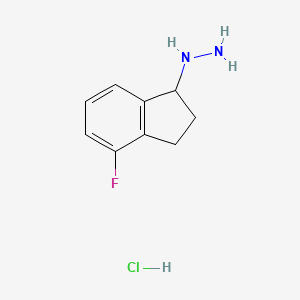
1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is commonly referred to as PPAP, and it has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Antihypertensive Activity
The compound has been investigated for its antihypertensive effects. Researchers synthesized a series of N-1H-pyrrol-1-yl-3-pyridazinamines by reacting 3-hydrazinopyridazines with gamma-diketones. Notably, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL 899) demonstrated moderate to strong antihypertensive activity in spontaneously hypertensive rats. Its slow onset of blood pressure reduction after oral or intravenous administration makes it a promising candidate for clinical trials .
Antimicrobial and Antiviral Potential
While not extensively studied, the compound’s structural features suggest potential antimicrobial and antiviral properties. Researchers have observed similar effects in related pyrimidine derivatives. Further investigations could explore its efficacy against specific pathogens .
Anti-Fibrotic Properties
Given the interest in anti-fibrotic drugs, this compound’s structure warrants exploration. Although direct evidence is lacking, its pyrrole-pyridazinamine scaffold may offer anti-fibrotic potential. Researchers could investigate its effects on fibrosis-related pathways and tissue remodeling .
Mutagenicity and Safety Assessment
MDL 899, a derivative of this compound, exhibited no mutagenic activity in various tests. It is currently undergoing clinical trials in patients, emphasizing its safety profile. Researchers continue to assess its potential side effects and long-term safety .
Metabolic Pathways and Pharmacokinetics
Understanding the compound’s metabolism and pharmacokinetics is crucial. Studies in rats and dogs have explored its metabolic oxidation and elimination pathways. Researchers have identified urinary metabolites and characterized its behavior in vivo .
Immunomodulatory Effects
Although limited data exist, exploring the compound’s impact on immune function could be valuable. Investigating its effects on lymphocyte functions and immune responses may reveal novel applications .
properties
IUPAC Name |
2-phenyl-1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(16-17-6-2-1-3-7-17)25-14-12-24(13-15-25)19-9-8-18(21-22-19)23-10-4-5-11-23/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKGSQLBUYFVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2817990.png)


![2-(3-(Dimethylamino)propyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2817997.png)





![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2818006.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2818007.png)
![2-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2818009.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2818012.png)